C‑Terminal Phenylalaninol Prolongs Ion-Channel Open Lifetime
Hypelcin A‑II carries a C‑terminal phenylalaninol (Pheol), whereas the otherwise identical congener Hypelcin A‑I terminates in leucinol (Leuol). In planar bilayer lipid membranes, the synthetic analog HP‑A‑Pheol (mimicking the A‑II C‑terminus) displayed a markedly prolonged open‑channel lifetime compared with HP‑A‑I (Leuol) and HP‑A‑V (Ileol) [1]. The dominant conductance state (Level 1) for all hypelcins tested was ≈0.6 nS in 3 M KCl at 150 mV, but the Pheol substitution selectively increased the duration of the conducting state without altering unitary conductance, providing a kinetic fingerprint that distinguishes Hypelcin A‑II from other hypelcin A subcomponents [1].
| Evidence Dimension | Open‑channel lifetime |
|---|---|
| Target Compound Data | HP‑A‑Pheol (Hypelcin A‑II surrogate): open‑channel lifetime prolonged relative to HP‑A‑I (Leuol) [1]; exact lifetime values not reported in abstract but described as 'prolonged' |
| Comparator Or Baseline | Hypelcin A‑I (HP‑A‑I, C‑terminal Leuol): shorter open‑channel lifetime than HP‑A‑Pheol [1] |
| Quantified Difference | Qualitative rank order: Pheol > Leuol ≈ Ileol (open‑channel lifetime); unitary conductance unchanged at ≈0.6 nS (Level 1) [1] |
| Conditions | Planar bilayer lipid membranes (soybean phospholipids); 3 M KCl; applied voltage 150 mV (Level 1) [1] |
Why This Matters
C‑terminal Pheol prolongs the conductive state without altering pore size, enabling experiments that require longer‑lived ion‑channel openings—a property not achievable with the more common Leuol‑terminated hypelcins.
- [1] Koide N, Asami K, Fujita T. Ion‑channels formed by hypelcins, antibiotic peptides, in planar bilayer lipid membranes. Biochim Biophys Acta. 1997;1326(1):47‑53. doi:10.1016/S0005-2736(97)00005-9 View Source
